

Application Note: Solid-Phase Synthesis of Ala-Thr Dipeptide

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Compound of Interest

Compound Name: *Ala-Thr*

Cat. No.: *B13897693*

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Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. [1] This application note provides a detailed protocol for the synthesis of the dipeptide Alanine-Threonine (**Ala-Thr**) using the widely adopted Fmoc/tBu strategy. [2][3] This method relies on the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary N α -amino protection and acid-labile protecting groups for the amino acid side chains. [4][5] For Threonine, which possesses a hydroxyl group in its side chain, protection is crucial to prevent unwanted side reactions. [6] The tert-butyl (tBu) group is commonly employed for this purpose due to its stability during the basic conditions of Fmoc deprotection and its ready cleavage under acidic conditions. [4][6]

This protocol is designed for manual synthesis but can be adapted for automated peptide synthesizers.

Materials and Reagents

Reagent	Abbreviation	Purpose	Typical Supplier
Rink Amide Resin	-	Solid support for peptide synthesis	Various
N,N-Dimethylformamide	DMF	Solvent for swelling, washing, and reactions	Various
Dichloromethane	DCM	Solvent for swelling and washing	Various
Piperidine	-	Reagent for Fmoc deprotection	Various
Fmoc-Thr(tBu)-OH	-	Protected Threonine amino acid	Various
Fmoc-Ala-OH	-	Protected Alanine amino acid	Various
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate	HBTU	Coupling reagent	Various
1-Hydroxybenzotriazole	HOBt	Coupling additive to suppress racemization	Various
N,N-Diisopropylethylamine	DIPEA	Base for coupling reaction	Various
Trifluoroacetic acid	TFA	Reagent for cleavage from resin and side-chain deprotection	Various
Triisopropylsilane	TIS	Scavenger to prevent side reactions during cleavage	Various
Water	H ₂ O	Scavenger in the cleavage cocktail	Various

Experimental Protocols

I. Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support, which involves swelling the resin to ensure optimal accessibility of the reactive sites.[\[7\]](#)

- Place the Rink Amide resin in a suitable reaction vessel.
- Add N,N-Dimethylformamide (DMF) to the resin.
- Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[\[4\]](#)
- After swelling, drain the DMF from the reaction vessel.

II. First Amino Acid Coupling (Fmoc-Thr(tBu)-OH)

The C-terminal amino acid, in this case, Threonine, is coupled to the swollen resin.

- Fmoc Deprotection of Resin:
 - Add a 20% solution of piperidine in DMF to the swollen resin.[\[4\]](#)
 - Agitate the mixture for 5 minutes and then drain the solution.[\[4\]](#)
 - Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
 - Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
- Activation and Coupling of Fmoc-Thr(tBu)-OH:
 - In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[\[4\]](#)
 - Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[\[4\]](#) Allow for a pre-activation time of 1-5 minutes.[\[4\]](#)
 - Add the activated Fmoc-Thr(tBu)-OH solution to the deprotected resin.

- Agitate the mixture for 30-120 minutes at room temperature to ensure complete coupling.
[4]
- Drain the coupling solution and wash the resin with DMF (3-5 times).

III. Second Amino Acid Coupling (Fmoc-Ala-OH)

The second amino acid, Alanine, is coupled to the resin-bound Threonine.

- Fmoc Deprotection:
 - Repeat the Fmoc deprotection step as described in section II.1 to remove the Fmoc group from the resin-bound Threonine.
- Activation and Coupling of Fmoc-Ala-OH:
 - Prepare the activated Fmoc-Ala-OH solution as described in section II.2, substituting Fmoc-Thr(tBu)-OH with Fmoc-Ala-OH.
 - Add the activated Fmoc-Ala-OH solution to the deprotected resin-Thr.
 - Agitate the mixture for 30-120 minutes.
 - Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

IV. Final Fmoc Deprotection

The Fmoc group from the N-terminal Alanine is removed.

- Repeat the Fmoc deprotection step as described in section II.1.
- Wash the resin-**Ala-Thr**(tBu) thoroughly with DMF and then DCM.
- Dry the resin under vacuum.

V. Cleavage and Deprotection

The final step involves cleaving the dipeptide from the resin and removing the side-chain protecting group from Threonine.

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.
- Add the cleavage cocktail to the dried resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide from the filtrate by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the purified **Ala-Thr** dipeptide.

Quantitative Data Summary

Step	Parameter	Value	Unit
Resin Swelling	Time	30 - 60	minutes
Fmoc Deprotection	Piperidine in DMF	20	% (v/v)
Deprotection Time	5 + 15	minutes	
Amino Acid Coupling	Fmoc-Amino Acid	3 - 5	equivalents
HBTU	2.9	equivalents	
HOBt	3	equivalents	
DIPEA	6 - 10	equivalents	
Coupling Time	30 - 120	minutes	
Cleavage	TFA in Cocktail	95	% (v/v)
TIS in Cocktail	2.5	% (v/v)	
Water in Cocktail	2.5	% (v/v)	
Cleavage Time	2 - 3	hours	

Experimental Workflow



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Caption: Workflow for the solid-phase synthesis of **Ala-Thr** dipeptide.

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